2-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate
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Overview
Description
2-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings, a thiazolium core, and a dimethylamino group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate typically involves a multi-step process:
Formation of the Thiazolium Core: The initial step involves the synthesis of the benzo[d]thiazol-3-ium core through a cyclization reaction of appropriate precursors under acidic conditions.
Attachment of the Butadienyl Group:
Dimethylamino Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the butadienyl group, converting it into a saturated alkyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Saturated alkyl derivatives.
Substitution: Various substituted aromatic and thiazolium derivatives.
Scientific Research Applications
Chemistry
The compound is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology
In biological research, it serves as a fluorescent probe due to its unique photophysical properties, aiding in the visualization of cellular processes.
Medicine
Industry
In the industrial sector, the compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its mechanism of action often involves the modulation of cellular pathways, leading to changes in cellular behavior. For example, as a fluorescent probe, it binds to specific cellular components, allowing for the visualization of dynamic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-methylbenzo[d]thiazol-3-ium chloride
- 2-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium bromide
Uniqueness
The uniqueness of 2-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and specific photophysical characteristics.
Properties
Molecular Formula |
C28H30N2O3S2 |
---|---|
Molecular Weight |
506.7 g/mol |
IUPAC Name |
4-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H23N2S.C7H8O3S/c1-4-23-19-10-6-7-11-20(19)24-21(23)12-8-5-9-17-13-15-18(16-14-17)22(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h5-16H,4H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
GJJVQOSJWDZAQM-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C(SC2=CC=CC=C21)C=CC=CC3=CC=C(C=C3)N(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
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